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Compound of Interest

Compound Name: Oxane-4-thiol
CAS No.: 203246-71-3
Cat. No.: B033081

Executive Summary

Oxane-4-thiol (Tetrahydro-2H-pyran-4-thiol) is a saturated oxygen-containing heterocycle

functionalized with a thiol (-SH) group at the 4-position.[1] It serves as a critical nucleophile in

the synthesis of thioethers and a precursor for sulfonyl-based inhibitors in medicinal chemistry.

This guide provides a comprehensive analysis of its spectroscopic signature (NMR, MS),

fragmentation mechanics, and handling protocols to prevent oxidative degradation to the
disulfide.

Chemical ldentity & Properties

Parameter

Detail

IUPAC Name

Tetrahydro-2H-pyran-4-thiol

Common Name

Oxane-4-thiol; 4-Mercaptotetrahydropyran

CAS Number 203246-71-3

MDL Number MFCD12088024

Molecular Formula

Molecular Weight 118.20 g/mol

Appearance Colorless to pale yellow liquid

Odor Characteristic sulfidic/thiol stench (pungent)
Soluble in

Solubility , DMSO-
, MeOH

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b033081?utm_src=pdf-interest
https://www.benchchem.com/product/b033081?utm_src=pdf-body
https://www.angenesci.com/productshow/AG0028R2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry (MS) Analysis

The Electron lonization (El) mass spectrum of Oxane-4-thiol is characterized by a distinct
molecular ion and fragmentation driven by the stability of the oxonium ion and the lability of the
C-S bond.

Koy Di "

m/z Intensity

Fragment

Assignment Mechanistic Origin

Molecular ion

118 Low (Parent).

Isotope peak
120 ~4.5% of M+ (Diagnostic for S-

containing

compounds).

Loss of sulthydryl
85 High (Base) radical; formation of
the pyran cation.

Elimination of

84 Medium to form 3,6-dihydro-
2H-pyran.

Ring fragmentation
55 High (Retro-Diels-Alder

type).

Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic observed in EI-MS (70 eV).
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Figure 1: Proposed EI-MS Fragmentation Pathway of Oxane-4-thiol
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented below represents the consensus assignment based on structural

analogues (Tetrahydropyran-4-ol) and substituent chemical shift (SCS) calculations for the thiol

group.

H NMR (400 MHz, )

The spectrum is dominated by the chair conformation of the pyran ring. The thiol group at C-4

typically adopts the equatorial position to minimize 1,3-diaxial interactions, though the axial

conformer is present in equilibrium.

Shift ( Coupling (
Position Multiplicity  Integration Assignment
ppm) Hz)
Protons
dt (doublet of

H-2, H-6 (eq) 3.92 triplets) 2H to Oxygen
(Equatorial)
Protons

td (triplet of

H-2,H-6 (ax)  3.38 doublets) 2H to Oxygen
(Axial)
Methine

H-4 2.85 m (multiplet) 1H proton
to Thiol
Protons

H-3,H-5(eq) 1.95 m 2H to Oxygen
(Equatorial)
Protons

H-3, H-5 (ax)  1.58 m 2H to Oxygen
(Axial)
Thiol proton

-SH 1.52 d (doublet) 1H (Split by H-4)

Key Diagnostic Feature: The signal for H-4 shifts significantly upfield (~2.85 ppm) compared to

the corresponding alcohol (Tetrahydropyran-4-ol, ~3.80 ppm) due to the lower electronegativity

of sulfur compared to oxygen.

C NMR (100 MHz, )
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Shift (
Position Assignment
ppm)
Carbons
C-2,C-6 67.5
to Oxygen (Ether linkage)
Carbons
C-3,C-5 36.8 to Oxygen /
to Thiol
Carbon
C-4 38.2

to Thiol (Methine)

NMR Structural Logic (Graphviz)

Oxygen (0O1)

Deshielding Effect

C2/C6
(67.5 ppm)

nductive Decay
Alpha Effect

C3/C5
(36.8 ppm)
(S less EN than O)
c4
(38.2 ppm)

Figure 2: 13C NMR Chemical Shift Connectivity Logic
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Experimental Protocols & Handling
Sample Preparation for NMR

Thiols are prone to oxidation to disulfides (
) in solution, particularly in the presence of trace base or oxygen.
¢ Solvent: Use high-quality

(Chloroform-d) neutralized with silver foil or stored over molecular sieves to remove trace
acidity/HCI.

o Concentration: Prepare a ~10 mg/mL solution.

¢ Precaution: Run the spectrum immediately after preparation. If "ghost peaks" appear at
similar shifts but slightly downfield, this indicates disulfide formation (Ditetrahydropyran-4-
yl disulfide).

Synthesis Route (Common)

The most reliable route to the thiol is via the thioacetate displacement of the tosylate, followed

by hydrolysis.
o Start: Tetrahydropyran-4-ol.

¢ Activation: React with
Tetrahydropyran-4-yl tosylate.
¢ Displacement: React with

(Potassium thioacetate) in DMF

Thioester.
» Hydrolysis: React with

or

Oxane-4-thiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. angenesci.com [angenesci.com]
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methyl-2-buten-1-yl)phenyl)methylene)-2(5H)-furanone | C27H2805 | CID 54675755 -
PubChem [pubchem.ncbi.nim.nih.gov]

3. Tetrahydro-2H-pyran-4-thiol |_Sigma-Aldrich [sigmaaldrich.com]

4. SELENOPHENE | 288-05-1 [chemicalbook.com]

To cite this document: BenchChem. [Technical Deep Dive: Spectral Characterization of
Oxane-4-thiol]. BenchChem,_[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033081#spectral-data-nmr-ms-of-oxane-4-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
scientists and researchers to drive progress in

science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

